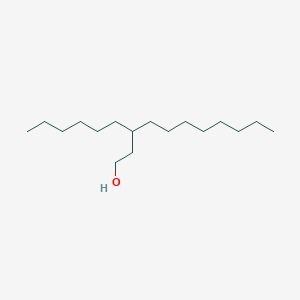
3-Hexylundecan-1-OL
描述
3-Hexylundecan-1-OL is an organic compound with the molecular formula C17H36O. It is a long-chain fatty alcohol that is used in various industrial applications due to its unique chemical properties. This compound is known for its high boiling point and low volatility, making it suitable for use in high-temperature applications.
准备方法
Synthetic Routes and Reaction Conditions
3-Hexylundecan-1-OL can be synthesized through the catalytic methoxycarbonylation of hex-1-ene and oct-1-ene dimers. This process involves the use of a catalyst to facilitate the reaction between the olefins and methanol, resulting in the formation of methyl 3-hexylundecanoate, which can then be reduced to this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of heterogeneous catalysts. These catalysts are preferred due to their ease of separation and reusability. The reaction conditions often include high substrate-to-catalyst molar ratios and controlled temperatures to ensure high selectivity and yield .
化学反应分析
Types of Reactions
3-Hexylundecan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the alcohol to an alkane.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed
Oxidation: 3-Hexylundecanoic acid.
Reduction: 3-Hexylundecane.
Substitution: 3-Hexylundecyl chloride.
科学研究应用
3-Hexylundecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various esters and other derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of low-viscosity synthetic oils and lubricants.
作用机制
The mechanism of action of 3-Hexylundecan-1-OL involves its interaction with various molecular targets. As a fatty alcohol, it can integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in the formulation of emulsions and other colloidal systems. The compound’s ability to form hydrogen bonds with water molecules also plays a crucial role in its function as an emulsifier .
相似化合物的比较
Similar Compounds
Cetyl alcohol (hexadecan-1-ol): A C-16 fatty alcohol with similar properties but a shorter carbon chain.
Octadecan-1-ol: Another long-chain fatty alcohol with an even longer carbon chain.
Uniqueness
3-Hexylundecan-1-OL is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both stability and low volatility .
属性
IUPAC Name |
3-hexylundecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHJACBNBATDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















